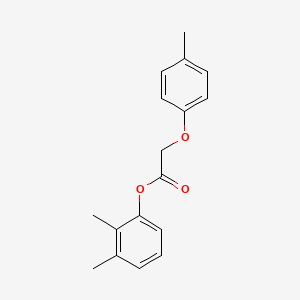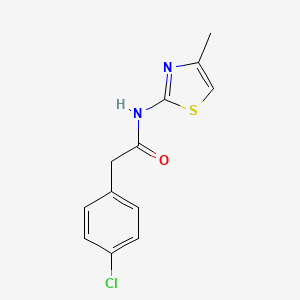
2,3-dimethylphenyl (4-methylphenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-dimethylphenyl (4-methylphenoxy)acetate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 274.33 g/mol.
Mecanismo De Acción
The mechanism of action of 2,3-dimethylphenyl (4-methylphenoxy)acetate is not fully understood. However, it is believed to act by inhibiting the growth of microorganisms and fungi. It is also thought to exert its antioxidant effects by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
2,3-dimethylphenyl (4-methylphenoxy)acetate has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to possess antioxidant properties, which may be beneficial in preventing oxidative damage to cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,3-dimethylphenyl (4-methylphenoxy)acetate in lab experiments is its relatively low cost and easy availability. It is also relatively easy to synthesize and purify. However, one of the main limitations of using this compound is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for research on 2,3-dimethylphenyl (4-methylphenoxy)acetate. One area of interest is its potential as a drug delivery agent, particularly for the delivery of anticancer drugs. Another potential area of research is its use as a corrosion inhibitor in various industries. Additionally, further investigation is needed to fully understand the mechanism of action of this compound and to explore its potential as an antimicrobial and antifungal agent.
In conclusion, 2,3-dimethylphenyl (4-methylphenoxy)acetate is a chemical compound that has shown potential for use in various scientific research applications. Its synthesis method is relatively straightforward, and it has been found to possess antimicrobial, antifungal, and antioxidant properties. However, further research is needed to fully understand the mechanism of action of this compound and to explore its potential in various fields.
Métodos De Síntesis
The synthesis of 2,3-dimethylphenyl (4-methylphenoxy)acetate involves the reaction of 2,3-dimethylphenol with 4-methylphenoxyacetic acid in the presence of a catalyst. The reaction is carried out under reflux conditions and yields the desired product in good yield. The purity of the product is ensured by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
2,3-dimethylphenyl (4-methylphenoxy)acetate has been extensively studied for its potential applications in various fields. It has been found to possess antimicrobial, antifungal, and antioxidant properties. It has also been investigated for its use as a corrosion inhibitor, as well as for its potential as a drug delivery agent.
Propiedades
IUPAC Name |
(2,3-dimethylphenyl) 2-(4-methylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-12-7-9-15(10-8-12)19-11-17(18)20-16-6-4-5-13(2)14(16)3/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPIGPNHVIAEDPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)OC2=CC=CC(=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethylphenyl (4-methylphenoxy)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-methyl-2-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-b]pyridin-4-amine](/img/structure/B5805546.png)


![2-chloro-5-(2-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}hydrazino)benzoic acid](/img/structure/B5805559.png)
![4,5-bis(4-methoxyphenyl)-2-[(4-morpholinylmethylene)amino]-3-furonitrile](/img/structure/B5805566.png)
![5-[(4-methyl-1-piperidinyl)sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B5805571.png)
![N-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzylidene}-4-morpholinamine](/img/structure/B5805573.png)
![ethyl 3-[(4-chloro-2-nitrobenzoyl)amino]benzoate](/img/structure/B5805589.png)
![4-{[2-(benzylthio)acetyl]amino}phenyl propionate](/img/structure/B5805609.png)
![ethyl 4-[4-methyl-3-(1-pyrrolidinylsulfonyl)benzoyl]-1-piperazinecarboxylate](/img/structure/B5805620.png)

